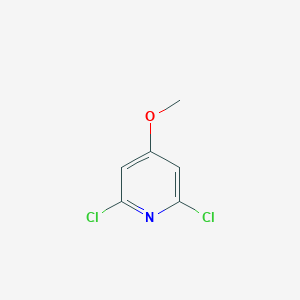

2,6-Dichloro-4-methoxypyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQWWYZZOZBFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391426 | |

| Record name | 2,6-dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-75-0 | |

| Record name | 2,6-Dichloro-4-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-dichloro-4-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dichloro-4-methoxypyridine

CAS Number: 17228-75-0

An Essential Heterocyclic Building Block for Research and Development

Abstract

This technical guide provides a comprehensive overview of 2,6-dichloro-4-methoxypyridine, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] This document details the physicochemical properties, synthesis, spectroscopic data, chemical reactivity, and applications of this compound, offering a foundational resource for its use in the synthesis of novel compounds.

Physicochemical Properties

This compound is a solid at room temperature.[2] Its core properties are summarized below, providing essential data for reaction planning and safety considerations.

| Property | Value | Reference |

| CAS Number | 17228-75-0 | [3][4] |

| Molecular Formula | C₆H₅Cl₂NO | [3][4] |

| Molecular Weight | 178.02 g/mol | [3][4] |

| Appearance | Solid | [2] |

| Density | 1.363 g/cm³ | [5] |

| Flash Point | 108 °C | [5] |

| Vapour Pressure | 0.0268 mmHg at 25 °C | [5] |

| SMILES | COC1=CC(=NC(=C1)Cl)Cl | [3] |

| InChIKey | MMQWWYZZOZBFHY-UHFFFAOYSA-N | [2][3] |

Synthesis and Purification

The most common and high-yield synthesis of this compound involves the selective nucleophilic substitution of a methoxy group at the C4 position of 2,4,6-trichloropyridine. The greater reactivity at the C4 position allows for a regioselective reaction, leaving the two chlorine atoms at the C2 and C6 positions intact for subsequent functionalization.[6]

This protocol details a common lab-scale synthesis that achieves a high yield.

-

Reaction Setup: To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in dimethylformamide (DMF, 20 mL) cooled to 0 °C, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 840 mg, 21 mmol).

-

Reagent Addition: Slowly add methanol (673 mg, 21 mmol) to the cooled reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (15 mL).

-

Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-5% ethyl acetate in hexane. This process affords the final product, this compound, as a pure compound (typical yield: 3.0 g, 94%).[6][7]

Spectroscopic Analysis

Structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Predicted data based on analogous structures are provided below.

| Technique | Predicted Data |

| ¹H NMR | Due to the molecule's symmetry, two signals are expected: a singlet for the two equivalent aromatic protons (H-3 and H-5) and a singlet for the methoxy group protons. |

| ¹³C NMR | Four distinct signals are expected: one for the methoxy carbon, and three for the pyridine ring carbons (C-2/C-6, C-3/C-5, and C-4). |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks.[8] |

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a solvent like methanol or acetonitrile.

-

Chromatography: Inject the sample into an LC-MS system. A typical setup would use a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like ammonium acetate.

-

Mass Analysis: Analyze the eluent using a mass spectrometer (e.g., with electrospray ionization - ESI) to determine the mass-to-charge ratio of the parent ion and its fragments.

Chemical Reactivity and Applications in Drug Discovery

This compound is a valuable building block due to the reactivity of its two chlorine atoms at the C2 and C6 positions. These positions are susceptible to nucleophilic substitution and are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10]

This reactivity allows for the sequential and selective introduction of various substituents, making the compound an ideal starting point for generating libraries of 2,4,6-trisubstituted pyridines.[11] Such libraries are of high interest in drug discovery, as the substituted pyridine motif is a core component of many kinase inhibitors and other therapeutic agents targeting signaling pathways implicated in cancer and other diseases.[11][12]

The chloro groups of this compound can be selectively coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a suitable base.[9] This reaction forms new carbon-carbon bonds, enabling the construction of complex molecular architectures.

Safety Information

This compound is classified as harmful and an irritant. Standard laboratory safety precautions should be followed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

-

Storage: Store in an inert atmosphere at room temperature.[2]

Conclusion

This compound (CAS 17228-75-0) is a highly versatile and valuable intermediate in organic synthesis. Its defined physicochemical properties, straightforward high-yield synthesis, and, most importantly, the differential reactivity of its substituents make it an ideal scaffold for building molecular complexity. For researchers in medicinal chemistry and drug development, it serves as a key starting material for creating diverse libraries of substituted pyridines for screening against a wide range of biological targets.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 17228-75-0 [sigmaaldrich.com]

- 3. This compound | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. echemi.com [echemi.com]

- 6. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. 2,6-DICHLORO-4-METHOXY-PYRIDINE | 17228-75-0 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Physical and chemical properties of 2,6-Dichloro-4-methoxypyridine

An In-depth Technical Guide to 2,6-Dichloro-4-methoxypyridine

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physical and Chemical Properties

This compound is a halogenated pyridine derivative. Its core physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₅Cl₂NO | [1][2] |

| Molecular Weight | 178.01 g/mol | [1][2] |

| CAS Number | 17228-75-0 | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 108 to 111 °C | [2] |

| Boiling Point | 255.0 ± 35.0 °C (Predicted) | [4][5] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Flash Point | 108.0 ± 25.9 °C | [4][5] |

| Vapor Pressure | 0.0268 mmHg at 25°C | [4][5] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=CC(=NC(=C1)Cl)Cl | [1] |

| InChI | InChI=1S/C6H5Cl2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | [1] |

Chemical Reactivity and Stability

This compound is a versatile intermediate in organic synthesis. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, making it a useful building block for more complex molecules. The methoxy group can also be a site for chemical modification. The compound is generally stable under standard laboratory conditions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4,6-trichloropyridine with methanol.[3][6]

Materials:

-

2,4,6-Trichloropyridine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Silica gel

Procedure:

-

A solution of 2,4,6-trichloropyridine (e.g., 3.64 g, 20.0 mmol) in DMF (20 mL) is prepared in a reaction vessel.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride (e.g., 840 mg, 21 mmol) and methanol (e.g., 673 mg, 21 mmol) are slowly added to the cooled solution.[3][6]

-

The reaction mixture is then allowed to warm to room temperature and stirred for approximately 16 hours.[3][6]

-

After the reaction is complete, the mixture is concentrated under reduced pressure to remove the DMF.

-

The residue is partitioned between ethyl acetate (30 mL) and water (15 mL).[3][6]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.[3][6]

-

The crude product is purified by silica gel column chromatography.

Purification

The crude this compound is purified using silica gel column chromatography.[3][6]

Procedure:

-

A silica gel column is prepared using a suitable slurry solvent (e.g., hexane).

-

The crude product is loaded onto the column.

-

The column is eluted with a gradient of ethyl acetate in hexane (e.g., 0-5% ethyl acetate).[3][6]

-

Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

-

The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound. A yield of approximately 94% has been reported for this procedure.[6]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques for the analysis and purity assessment of this compound and related compounds.[7][8]

General HPLC-UV Protocol:

-

Column: C18 reverse-phase column.[8]

-

Mobile Phase: A gradient of acetonitrile and water.[8]

-

Detection: UV absorbance, typically between 200-280 nm for pyridine derivatives.[7]

-

Sample Preparation: The sample is dissolved in a suitable solvent like methanol or acetonitrile and filtered before injection.[7]

General GC-MS Protocol:

-

Column: A capillary column suitable for halogenated compounds (e.g., DB-5ms).[8]

-

Carrier Gas: Helium.[8]

-

Injector Temperature: Approximately 280°C.[8]

-

Ionization: Electron Ionization (EI).[9]

Applications in Research and Drug Development

Pyridine and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.[10] While specific biological activities for this compound are not extensively documented, its structural motifs are found in compounds with a wide range of pharmacological properties, including antimicrobial, antifungal, and anticancer activities.[10][11][12] Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Purification workflow for this compound.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area or a fume hood.[5]

References

- 1. This compound | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2,6-DICHLORO-4-METHOXY-PYRIDINE | 17228-75-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dichloro-4-methoxypyridine

This guide provides a comprehensive overview of the chemical and physical properties of 2,6-Dichloro-4-methoxypyridine, including its molecular structure, weight, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties and Structure

This compound is a chlorinated derivative of methoxypyridine. Its structure is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a methoxy group at position 4.

Molecular Structure and Data

The chemical structure and key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H5Cl2NO | [1][2][3][4] |

| Molecular Weight | 178.01 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

| CAS Number | 17228-75-0 | [1][2] |

| SMILES | COC1=CC(Cl)=NC(Cl)=C1 | [1][2] |

| InChIKey | MMQWWYZZOZBFHY-UHFFFAOYSA-N | [1][3] |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | [2][5] |

| XLogP3 | 2 | [1][5] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [2][5] |

Visualization of Chemical Structure

The following diagram illustrates the molecular structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2,4,6-trichloropyridine with sodium methoxide.[6]

Materials:

-

2,4,6-trichloropyridine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methanol

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in DMF (20 mL) is prepared.[6]

-

The solution is cooled to 0 °C.[6]

-

Sodium hydride (60% dispersed in mineral oil, 840 mg, 21 mmol) and methanol (673 mg, 21 mmol) are slowly added to the solution.[6]

-

The reaction mixture is then stirred at room temperature for 16 hours.[6]

-

After the reaction is complete, the mixture is concentrated.[6]

-

The resulting residue is partitioned between ethyl acetate (30 mL) and water (15 mL).[6]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and then concentrated.[6]

-

The final product is purified by silica gel column chromatography, using a gradient of 0-5% ethyl acetate in hexane as the eluent, to yield this compound.[6]

The reported yield for this protocol is approximately 94%.[6]

Experimental Workflow

The following diagram outlines the workflow for the synthesis of this compound.

References

- 1. This compound | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2,6-DICHLORO-4-METHOXY-PYRIDINE | 17228-75-0 [chemicalbook.com]

An In-depth Technical Guide to Dichloronitrobenzene Isomers (C6H3Cl2NO2)

This technical guide provides a comprehensive overview of dichloronitrobenzene isomers, crucial intermediates in the synthesis of a wide range of commercially significant organic compounds. With a focus on the most industrially relevant isomers, this document details their chemical properties, synthesis protocols, and applications in the pharmaceutical, agrochemical, and dye industries. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to Dichloronitrobenzene Isomers

The molecular formula C6H3Cl2NO2 corresponds to six possible isomers of dichloronitrobenzene. These compounds are pivotal building blocks in organic synthesis.[1] Their utility is derived from the electronic effects of the electron-withdrawing nitro group and the two chlorine atoms, which activate the aromatic ring for various chemical transformations.[1] Among the six isomers, 2,5-dichloronitrobenzene and 3,4-dichloronitrobenzene are of particular industrial importance due to their role as precursors to pharmaceuticals, agrochemicals, and dyes.[2][3]

Quantitative Data: Physical and Chemical Properties

The physical and chemical properties of the most common dichloronitrobenzene isomers are summarized in the table below for easy comparison. These properties are critical for designing and optimizing synthetic routes and for ensuring safe handling and storage.

| Property | 2,5-Dichloronitrobenzene | 3,4-Dichloronitrobenzene | 2,4-Dichloronitrobenzene |

| CAS Number | 89-61-2[4] | 99-54-7[5] | 611-06-3[6] |

| Molecular Weight | 192.00 g/mol [4] | 192.00 g/mol [7] | 192.00 g/mol |

| Appearance | Yellow solid/crystals[8] | Colorless to yellow crystals or beige powder[9] | - |

| Melting Point | 52-56 °C[4][8] | 39-41 °C[7] | - |

| Boiling Point | 266-269 °C[4] | 255-256 °C[5] | - |

| Flash Point | 135 °C[8] | 124 °C (255 °F)[10] | - |

| Density | 1.669 g/cm³ at 22 °C[8] | 1.48 g/cm³ at 55 °C[5] | - |

| Water Solubility | 95 mg/L at 25 °C[8] | < 0.1 mg/mL at 23.5 °C[11] | - |

Experimental Protocols: Synthesis of Dichloronitrobenzene Isomers

The primary method for synthesizing dichloronitrobenzene isomers is the electrophilic nitration of a corresponding dichlorobenzene isomer using a mixture of nitric acid and sulfuric acid, commonly referred to as "mixed acid".[1] The specific isomer produced depends on the starting dichlorobenzene and the reaction conditions, which control the regioselectivity of the nitration.[1]

General Synthesis of 2,5-Dichloronitrobenzene via Nitration of 1,4-Dichlorobenzene

This protocol describes a common method for the synthesis of 2,5-dichloronitrobenzene with a high yield and purity.

Materials:

-

1,4-Dichlorobenzene

-

Concentrated Nitric Acid (95%)

-

Concentrated Sulfuric Acid (80-95%)

-

Methylene Chloride (or other suitable solvent)

-

Sodium Hydroxide solution

-

Phase Transfer Catalyst (optional)[12]

Procedure:

-

Dissolve 1,4-dichlorobenzene in methylene chloride.[13]

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

-

Under controlled temperature conditions (typically between 35-65 °C), add the nitrating mixture to the solution of 1,4-dichlorobenzene.[13] The use of a phase transfer catalyst can enhance the reaction rate.[12]

-

Maintain the reaction mixture at the specified temperature for a set duration to ensure complete nitration.

-

After the reaction is complete, the mixture is allowed to settle, and the organic layer is separated.

-

The organic layer is washed with a sodium hydroxide solution to neutralize any remaining acid, followed by washing with water until the pH is neutral.[12]

-

The solvent is removed under reduced pressure, and the resulting crude product is purified, typically by distillation or crystallization, to yield pure 2,5-dichloronitrobenzene.[13] A yield of up to 98% with a purity of over 99% can be achieved with this method.[13]

General Synthesis of 3,4-Dichloronitrobenzene via Nitration of 1,2-Dichlorobenzene

The synthesis of 3,4-dichloronitrobenzene is achieved through the nitration of 1,2-dichlorobenzene. This reaction typically yields a mixture of isomers, with 3,4-dichloronitrobenzene being the major product.

Materials:

-

1,2-Dichlorobenzene

-

Concentrated Nitric Acid

-

Concentrated Sulfuric Acid

-

Solid Acid Catalyst (e.g., p-toluenesulfonic acid, optional)[14]

Procedure:

-

The nitration of 1,2-dichlorobenzene is carried out using a mixture of concentrated nitric and sulfuric acids at a temperature of 35-60 °C.[15]

-

This reaction produces a mixture of approximately 90% 3,4-dichloronitrobenzene and 10% 2,3-dichloronitrobenzene.[15]

-

The isomers are then separated by crystallization to isolate the desired 3,4-dichloronitrobenzene.[15]

-

Alternatively, a solid acid catalyst like p-toluenesulfonic acid can be used. In this case, after mixing the catalyst with o-dichlorobenzene, concentrated nitric acid is added dropwise at a controlled temperature (e.g., 48 °C). The reaction is allowed to proceed for several hours.[14]

-

Post-reaction, the mixture is allowed to stand, followed by solid-liquid separation to obtain the crude product.[14]

-

The crude product is neutralized with NaOH, washed with water, and separated to yield pure 3,4-dichloronitrobenzene with a reported yield of 98% and purity of over 99.8%.[14]

Visualizations

Experimental Workflow for Dichloronitrobenzene Synthesis

The following diagram illustrates a generalized workflow for the synthesis of dichloronitrobenzene isomers via the nitration of dichlorobenzene.

Role of Dichloronitrobenzenes as Synthetic Intermediates

Dichloronitrobenzenes are valuable precursors for a variety of important chemical classes, primarily through the reduction of the nitro group to an amine or nucleophilic aromatic substitution of the chlorine atoms.[1] The diagram below illustrates the central role of these isomers in synthetic pathways leading to pharmaceuticals, dyes, and agrochemicals.

Applications in Drug Development and Other Industries

Dichloronitrobenzene isomers are indispensable in several high-value chemical manufacturing sectors:

-

Pharmaceuticals: 3,4-Dichloronitrobenzene is a key intermediate in the synthesis of the broad-spectrum antibiotic Ciprofloxacin.[16] 2,5-Dichloronitrobenzene is a reagent used in the synthesis of antitrypanosomal, antileishmanial, and antimalarial agents.[17] The consistent purity of these intermediates is crucial for the efficacy and safety of the final active pharmaceutical ingredients (APIs).[16]

-

Agrochemicals: These compounds serve as foundational materials for a range of herbicides and pesticides.[3][18] The reactivity of the chlorine and nitro groups allows for the construction of complex molecules with desired biocidal activities.

-

Dyes and Pigments: Dichloronitrobenzenes are vital for producing a variety of dyes and pigments.[2] Their chemical structure contributes to the color fastness and stability of the final products used in textiles, inks, and plastics.[2]

Conclusion

The isomers of dichloronitrobenzene, particularly 2,5- and 3,4-dichloronitrobenzene, are cornerstone intermediates in modern organic synthesis. Their versatile reactivity and established manufacturing processes make them essential for the production of a wide array of valuable commercial products. A thorough understanding of their properties, synthesis, and reaction pathways is fundamental for researchers and professionals engaged in chemical and pharmaceutical development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Leading Chlorobenzene Supplier [chlorobenzene.ltd]

- 4. accustandard.com [accustandard.com]

- 5. 3,4-Dichloronitrobenzene CAS#: 99-54-7 [m.chemicalbook.com]

- 6. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3,4-Dichloronitrobenzene | 99-54-7 [chemicalbook.com]

- 10. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

- 11. 3,4-DICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]

- 13. 2,5-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 14. CN102675120A - Preparation method of 3, 4-dichloronitrobenzene by solid acid catalyst - Google Patents [patents.google.com]

- 15. 3,4-Dichloronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 16. nbinno.com [nbinno.com]

- 17. aarti-industries.com [aarti-industries.com]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Safety and Hazards of 2,6-Dichloro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for 2,6-Dichloro-4-methoxypyridine (CAS No: 17228-75-0). The information is compiled from safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the risks associated with this compound and the necessary precautions for its safe handling.

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to acute toxicity and irritation.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2] |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[1][2] |

Signal Word: Warning

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | ChemScene[3] |

| Molecular Weight | 178.02 g/mol | ChemScene[3] |

| CAS Number | 17228-75-0 | Echemi[4] |

| Appearance | No data available | |

| Boiling Point | 255.0 ± 35.0 °C (Predicted) | Echemi[4] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | Echemi[4] |

| Flash Point | 108.0 ± 25.9 °C | Echemi[4] |

| Vapor Pressure | 0.0268 mmHg at 25°C | Echemi[4] |

Safe Handling and Storage

Based on the available safety data, the following procedures are recommended for handling and storing this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Wear protective gloves and impervious clothing.[5] Flame retardant antistatic protective clothing is also recommended.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] In case of dust formation, a P2 filter is recommended.

3.2. Engineering Controls

-

Use only outdoors or in a well-ventilated area.[6]

-

Ensure adequate ventilation.[5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[6]

3.3. Handling Procedures

-

Avoid contact with skin and eyes.[6]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[6]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Ground and bond container and receiving equipment.[6]

-

Use only non-sparking tools.[6]

-

Take precautionary measures against static discharge.

3.4. Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[6]

-

Store locked up.[7]

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

First-Aid Measures

In case of exposure to this compound, the following first-aid measures should be taken:

| Exposure Route | First-Aid Procedure |

| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7] |

| In Case of Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[7] |

| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[7] |

| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[7] Do NOT induce vomiting.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[7]

-

Specific Hazards: Vapors may form explosive mixtures with air at elevated temperatures.[2] Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[7]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation.[5] Do not breathe vapors or aerosols. Avoid substance contact. Ensure adequate ventilation and evacuate the danger area.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8]

-

Methods for Cleaning Up: Collect and arrange for disposal.[5]

Toxicological Information

Detailed toxicological data for this compound is limited. Most safety data sheets indicate that "no data is available" for acute and chronic toxicity endpoints.

-

Acute Toxicity: Harmful if swallowed.[1]

-

Skin Corrosion/Irritation: Causes skin irritation.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, NTP, or OSHA.[2]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Ecological Information

There is no available data on the ecological effects of this compound.[5]

-

Toxicity to fish: no data available[5]

-

Toxicity to daphnia and other aquatic invertebrates: no data available[5]

-

Toxicity to algae: no data available[5]

-

Toxicity to microorganisms: no data available[5]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific handling of this compound are not extensively available in public safety documents. One cited synthesis method is as follows:

Synthesis of this compound: To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in DMF (20 mL), sodium hydride (60% dispersion in mineral oil, 840 mg, 21 mmol) and methanol (673 mg, 21 mmol) were slowly added at 0 °C. The reaction mixture was stirred at room temperature for 16 hours. After the reaction was complete, the mixture was concentrated and partitioned between ethyl acetate (30 mL) and water (15 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting residue was purified by silica gel column chromatography using an eluent of 0-5% ethyl acetate in hexane to yield this compound (3.0 g, 94% yield).[9]

Logical Workflow for Safe Handling

The following diagram illustrates a logical workflow for the risk assessment and safe handling of this compound in a laboratory setting.

Caption: Workflow for Risk Assessment and Safe Handling of this compound.

References

- 1. This compound | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 2,6-DICHLORO-4-METHOXY-PYRIDINE | 17228-75-0 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of 2,6-Dichloro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Dichloro-4-methoxypyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines its solubility profile in various solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Physical and Chemical Properties

This compound is a chlorinated pyridine derivative. A clear understanding of its physical and chemical properties is essential for its application in research and development.

| Property | Value |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 g/mol [1][2] |

| CAS Number | 17228-75-0[1][2][3] |

| Appearance | Solid |

| Melting Point | 108-111 °C |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively available in published literature, qualitative information indicates that it is slightly soluble in water and soluble in various organic solvents. Based on the behavior of structurally similar compounds, a hypothetical but plausible quantitative solubility profile at 25°C is presented below for illustrative purposes. It is strongly recommended that these values be experimentally verified.

| Solvent | Qualitative Solubility | Hypothetical Quantitative Solubility ( g/100 mL) at 25°C |

| Water | Slightly Soluble | 0.05 |

| Methanol | Soluble | 15 |

| Ethanol | Soluble | 12 |

| Chloroform | Soluble | 25 |

| Acetone | Soluble | 20 |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development, formulation, and quality control. The following are detailed methodologies for determining the solubility of this compound.

Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis

This method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

a. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, chloroform, acetone)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)

-

Glass vials with screw caps

-

Oven

b. Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 10 mL) of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Gravimetric Determination:

-

Pre-weigh a clean, dry evaporating dish.

-

Transfer a known volume of the filtered saturated solution to the evaporating dish.

-

Carefully evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is fully evaporated, cool the dish in a desiccator and weigh it.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation: The solubility is calculated using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of solution taken) * 100

Isothermal Equilibrium Method followed by High-Performance Liquid Chromatography (HPLC) Analysis

This method is highly sensitive and specific, making it suitable for determining the solubility of compounds with low solubility or in complex mixtures.

a. Materials and Equipment:

-

Same as for the gravimetric method.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

-

Appropriate HPLC column (e.g., a reverse-phase C18 column).

-

Mobile phase (e.g., a mixture of acetonitrile and water).

-

Volumetric flasks and pipettes for standard preparation.

b. Procedure:

-

Preparation of Saturated Solution and Sampling: Follow steps 1-6 from the gravimetric method.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

HPLC Analysis:

-

Inject a known volume of the filtered saturated solution and the standard solutions into the HPLC system.

-

Run the analysis under optimized chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature, and detector wavelength). A UV detector set to an appropriate wavelength (e.g., 270 nm) can be used for detection.

-

-

Calibration Curve: Generate a calibration curve by plotting the peak area (or height) of the standard solutions against their corresponding concentrations.

-

Calculation: Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve. The solubility is then reported in the desired units (e.g., mg/mL or g/100 mL).

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the synthesis of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

The Biological Activity of 2,6-Dichloro-4-methoxypyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among the vast array of pyridine-based compounds, derivatives of 2,6-dichloro-4-methoxypyridine represent a versatile and promising class of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives. It is tailored for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative biological data, detailed experimental protocols, and visual representations of key cellular pathways and workflows to facilitate ongoing and future research in this area. The document summarizes key findings in anticancer, antimicrobial, and antimalarial activities, highlighting the potential of this chemical scaffold in the development of novel therapeutics.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds that play a crucial role in medicinal chemistry and drug design. Their ability to engage in various biological interactions has led to their incorporation into a wide range of clinically approved drugs. The this compound core, in particular, serves as a highly adaptable starting point for chemical synthesis. The differential reactivity of its substituted positions allows for the strategic introduction of diverse functional groups, enabling the creation of large libraries of compounds for biological screening. These derivatives have demonstrated significant potential across multiple therapeutic areas, notably in oncology, infectious diseases, and neurotropic applications. This guide aims to collate and present the current knowledge on the biological activities of these compounds, providing a practical resource for the scientific community.

Synthesis of the Core Scaffold and its Derivatives

The synthetic accessibility of this compound and its subsequent derivatives is key to its utility in drug discovery.

Synthesis of this compound

The parent compound, this compound, is typically synthesized from 2,4,6-trichloropyridine. The process involves a nucleophilic substitution reaction where the chlorine atom at the C4 position, being the most reactive, is selectively replaced by a methoxy group.

Synthesis of Advanced Derivatives

The this compound scaffold is a building block for more complex molecules. Advanced derivatives, such as those with aryl groups, are often synthesized through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. For instance, 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles are synthesized from chalcone intermediates.

Biological Activities and Quantitative Data

Derivatives of this compound have been evaluated for a range of biological activities. The following sections summarize the quantitative data from these studies.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potent cytotoxic effects of pyridine derivatives against a panel of human cancer cell lines. The antiproliferative effects are often significant, with some compounds exhibiting IC₅₀ values in the low micromolar range.

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 5d | HepG2 (Liver) | IC₅₀ | 1.8 ± 0.2 | [1] |

| DU145 (Prostate) | IC₅₀ | 2.1 ± 0.3 | [1] | |

| MBA-MB-231 (Breast) | IC₅₀ | 1.9 ± 0.2 | [1] | |

| 5g | HepG2 (Liver) | IC₅₀ | 4.8 ± 0.4 | [1] |

| DU145 (Prostate) | IC₅₀ | 5.0 ± 0.5 | [1] | |

| MBA-MB-231 (Breast) | IC₅₀ | 4.9 ± 0.4 | [1] | |

| 5h | HepG2 (Liver) | IC₅₀ | 2.5 ± 0.2 | [1] |

| DU145 (Prostate) | IC₅₀ | 1.5 ± 0.1 | [1] | |

| MBA-MB-231 (Breast) | IC₅₀ | 1.2 ± 0.1 | [1] | |

| 5i | HepG2 (Liver) | IC₅₀ | 1.1 ± 0.1 | [1] |

| DU145 (Prostate) | IC₅₀ | 1.0 ± 0.1 | [1] | |

| MBA-MB-231 (Breast) | IC₅₀ | 1.1 ± 0.1 | [1] | |

| 4h | MDA-MB-231 (Breast) | IC₅₀ | 0.00313 | [2] |

| 4s | MDA-MB-231 (Breast) | IC₅₀ | 0.00456 | [2] |

| 4t | MDA-MB-231 (Breast) | IC₅₀ | 0.0687 | [2] |

| 8 | MCF7 (Breast) | IC₅₀ (µg/mL) | 3.80 | [3] |

| HEPG2 (Liver) | IC₅₀ (µg/mL) | 4.00 | [3] | |

| 14 | MCF7 (Breast) | IC₅₀ (µg/mL) | 7.00 | [3] |

| HEPG2 (Liver) | IC₅₀ (µg/mL) | 3.60 | [3] |

Antimicrobial Activity

The pyridine scaffold is also prevalent in compounds developed for antimicrobial properties. Certain derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Derivative 33 | Mycobacterium smegmatis | MIC | 9 | [4][5] |

| Staphylococcus aureus | MIC | 25 | [4][5] | |

| Escherichia coli | MIC | 100 | [4][5] | |

| Derivative 4 | Mycobacterium smegmatis | MIC | 50 | [4][5] |

| Compound 8 | Staphylococcus aureus | MIC | 16 | [6] |

| Vibrio cholera NB2 | MIC | 32 | [6] | |

| Candida albicans | MIC | 64 | [6] | |

| Compound 5 | Staphylococcus aureus | MIC | 32 | [6] |

| Vibrio cholera NB2 | MIC | 64 | [6] | |

| Candida albicans | MIC | 128 | [6] |

Antimalarial Activity

Select pyridine derivatives have been synthesized and evaluated for their activity against malaria parasites, demonstrating potential as lead compounds for novel antimalarial agents.

| Compound ID | Parasite Strain | Activity Metric | Value | Reference |

| 2a | Plasmodium berghei (in vivo) | % Inhibition | 90% (at 50 µmol/kg) | [7] |

| 2g | Plasmodium berghei (in vivo) | % Inhibition | 91% (at 50 µmol/kg) | [7] |

| P. falciparum RKL9 (in vitro) | IC₅₀ | 0.0402 µM | [7] | |

| 2h | Plasmodium berghei (in vivo) | % Inhibition | 80% (at 50 µmol/kg) | [7] |

Mechanisms of Action

The diverse biological effects of these pyridine derivatives stem from their ability to interact with various molecular targets. In cancer, a primary mechanism involves the inhibition of key signaling proteins.

Kinase Inhibition: Targeting Cancer Signaling Pathways

Many pyridine-based compounds function as kinase inhibitors. Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR and VEGFR-2 signaling pathways, which are central to cell proliferation, survival, and angiogenesis, are prominent targets. The 2,4,6-trisubstituted pyridine scaffold is considered a privileged structure for designing potent inhibitors that fit within the ATP-binding pocket of these kinases.

Key Experimental Protocols

Reproducibility is fundamental to scientific advancement. This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

This protocol is adapted from established literature procedures.[8][9]

-

To a solution of 2,4,6-trichloropyridine (20.0 mmol) in dimethylformamide (DMF, 20 mL) at 0 °C, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 21 mmol).

-

Subsequently, add methanol (21 mmol) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Partition the residue between ethyl acetate (30 mL) and water (15 mL).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of 0-5% ethyl acetate in hexane to yield the final product.

General Procedure for Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[10][11]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. proteopedia.org [proteopedia.org]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. MIC determination by broth microdilution. [bio-protocol.org]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. texaschildrens.org [texaschildrens.org]

Unraveling the Biological Role of 2,6-Dichloro-4-methoxypyridine: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloro-4-methoxypyridine is a chemical compound with a defined structure and well-documented physical and chemical properties. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its biological mechanism of action. While research into related methoxypyridine derivatives has shown promising biological activities, including potential anticancer and enzyme-inhibiting properties, the specific molecular targets and signaling pathways modulated by this compound remain uncharacterized. This guide summarizes the currently available information on this compound and highlights the absence of data on its core mechanism of action, thereby identifying a key area for future research.

Chemical Identity and Properties

This compound is a substituted pyridine with the chemical formula C₆H₅Cl₂NO.[1] Its structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a methoxy group at position 4. The compound's identity is well-established with a registered CAS number of 17228-75-0.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂NO | PubChem[1] |

| Molecular Weight | 178.01 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17228-75-0 | PubChem[1] |

| Appearance | Solid | Fluorochem[2] |

| Purity | ≥95% | Fluorochem[2] |

Current State of Knowledge on Biological Activity

Extensive searches of scientific databases for the mechanism of action of this compound did not yield any specific studies detailing its biological targets, signaling pathway interactions, or overall mode of action. The available information is primarily limited to its synthesis and basic chemical characteristics.[3][4][5]

It is crucial to distinguish this compound from its derivatives, for which some biological activities have been reported. For instance, various sulfonamide methoxypyridine derivatives have been synthesized and evaluated as potential dual inhibitors of PI3K/mTOR, a key signaling pathway in cancer.[6] Another study focused on 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which demonstrated cytotoxic activity against several cancer cell lines.[7]

However, it is imperative to emphasize that these findings pertain to structurally distinct molecules. The presence of different functional groups can dramatically alter the biological activity of a compound. Therefore, the mechanism of action of these derivatives cannot be directly extrapolated to this compound.

Gaps in Research and Future Directions

The absence of data on the biological effects of this compound represents a significant knowledge gap. To elucidate its potential therapeutic or toxicological properties, a systematic investigation into its mechanism of action is warranted.

A logical workflow for future research is proposed below:

Figure 1. Proposed workflow for elucidating the mechanism of action.

This systematic approach, starting from broad screening and progressing to detailed mechanistic studies, would be instrumental in defining the biological role of this compound.

Conclusion

References

- 1. This compound | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. echemi.com [echemi.com]

- 4. 2,6-DICHLORO-4-METHOXY-PYRIDINE | 17228-75-0 [chemicalbook.com]

- 5. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Spectroscopic Profile of 2,6-Dichloro-4-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2,6-Dichloro-4-methoxypyridine. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical endeavors.

Chemical Structure and Properties

-

IUPAC Name: this compound[1]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of analogous compounds such as dichloropyridines and methoxypyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | OCH₃ |

| ~6.8 | Singlet | 2H | H-3, H-5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) [ppm] | Assignment |

| ~56 | OCH₃ |

| ~110 | C-3, C-5 |

| ~152 | C-2, C-6 |

| ~165 | C-4 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Weak | C-H stretch (aromatic) |

| ~2850-2950 | Medium | C-H stretch (methyl) |

| ~1550-1600 | Strong | C=C/C=N stretching (pyridine ring) |

| ~1250-1300 | Strong | C-O-C stretching (asymmetric) |

| ~1000-1050 | Medium | C-O-C stretching (symmetric) |

| ~800-850 | Strong | C-Cl stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 177/179/181 | High | [M]⁺ (isotopic pattern for 2 Cl atoms) |

| 162/164/166 | Medium | [M-CH₃]⁺ |

| 134/136 | Medium | [M-CH₃-CO]⁺ |

| 99 | Medium | [M-2Cl]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

3.1.2. Data Acquisition

-

The NMR spectra should be acquired on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum should be acquired. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

-

Thoroughly grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure to form a transparent or translucent pellet.

3.2.2. Data Acquisition

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty pellet holder to subtract any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

3.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Prepare a dilute solution (e.g., 1 mg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

3.3.2. Data Acquisition (Electron Ionization - EI)

-

The mass spectrometer should be operated in EI mode, typically at 70 eV.

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-250 amu) to identify the molecular ion and fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

- 1. This compound | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-DICHLORO-4-METHOXY-PYRIDINE | 17228-75-0 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

Commercial Suppliers and Synthetic Applications of 2,6-Dichloro-4-methoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic utility of 2,6-Dichloro-4-methoxypyridine. This versatile chemical intermediate is a valuable building block in the synthesis of complex molecules, particularly in the field of drug discovery and development. This document offers a comprehensive resource for researchers by presenting a curated list of commercial suppliers, detailed experimental protocols for its synthesis and subsequent functionalization, and a visualization of its application in the context of kinase inhibitor development.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The following table summarizes key quantitative data from a selection of vendors to facilitate procurement and comparison.

| Supplier | Purity | Available Quantities |

| Bide Pharmatech Ltd. | 98% | 250mg; 1g; 5g; 25g; 100g |

| Chiba Pharmaceutical Science and technology Co, Ltd. | 98% (HPLC) | 5g; 10g; 25g; 100g; 250g; 500g; 1Kg |

| Shanghai Raise Chemical Technology Co.,Ltd. | 98% (HPLC) | 5g, 10g, 25g, 100g, 500g |

| Manchester Organics | 97% | 25g; 50g; 100g |

| Fluorochem | 95% | 1g; 5g; 10g; 25g; 50g; 100g |

| ChemScene | ≥98% | Inquire for details |

| Career Henan Chemical Co. | ≥99% | Inquire for details |

Disclaimer: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis of this compound

A common and high-yielding method for the synthesis of this compound involves the reaction of 2,4,6-trichloropyridine with sodium methoxide.[1]

Experimental Protocol

Materials:

-

2,4,6-Trichloropyridine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel

Procedure:

-

To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in DMF (20 mL) at 0°C, slowly add NaH (60% in mineral oil, 840 mg, 21 mmol) and methanol (673 mg, 21 mmol).[1]

-

The reaction mixture is then stirred at room temperature for 16 hours.[1]

-

Upon completion of the reaction, the mixture is concentrated and partitioned between ethyl acetate (30 mL) and water (15 mL).[1]

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.[1]

-

The resulting residue is purified by silica gel column chromatography using a gradient of 0-5% ethyl acetate in hexane as the eluent to afford this compound.[1]

Application in the Synthesis of 2,4,6-Trisubstituted Pyridines for Kinase Inhibitor Development

This compound serves as a key scaffold for the synthesis of 2,4,6-trisubstituted pyridines, a common motif in small molecule kinase inhibitors. The differential reactivity of the chloro substituents allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

The general workflow for the synthesis of a potential kinase inhibitor using this compound as a starting material is depicted in the following diagram.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general method for the selective coupling of an arylboronic acid to one of the chloro positions of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In an oven-dried reaction vessel, combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Add the degassed solvent to the reaction mixture.

-

Heat the reaction to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Role in Kinase Signaling Pathways

The 2,4,6-trisubstituted pyridine scaffold is a privileged structure in the design of kinase inhibitors. These inhibitors often function by competing with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that can lead to cell proliferation and survival in cancer. The following diagram illustrates a simplified kinase signaling pathway and the point of inhibition by a synthesized inhibitor.

This guide provides a foundational understanding of the procurement and synthetic application of this compound for researchers engaged in drug discovery and organic synthesis. The provided protocols and diagrams serve as a starting point for the development of novel chemical entities targeting a range of therapeutic areas.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,6-Dichloro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,6-dichloro-4-methoxypyridine from 2,4,6-trichloropyridine via a selective nucleophilic aromatic substitution (SNAr) reaction. The described methodology offers a high yield and straightforward purification, making it a valuable procedure for obtaining this key intermediate in medicinal chemistry and materials science. All quantitative data is summarized for clarity, and a detailed experimental protocol is provided. Additionally, a visual representation of the reaction workflow is included.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its preparation from the readily available 2,4,6-trichloropyridine is a common and efficient transformation. The underlying chemical principle is a nucleophilic aromatic substitution, where a nucleophile, in this case, a methoxide ion, displaces a leaving group (a chloride ion) on the aromatic pyridine ring.[1][2] The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, facilitates this reaction.[2] The selective substitution at the C4 position is a known trend in the reactions of 2,4,6-trisubstituted pyridines.[3][4][5][6][7]

Reaction and Mechanism

The synthesis proceeds by reacting 2,4,6-trichloropyridine with sodium methoxide, which is generated in situ from methanol and a strong base like sodium hydride. The methoxide ion preferentially attacks the C4 position of the pyridine ring, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[8] Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the desired this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,4,6-Trichloropyridine | [9] |

| Reagents | Sodium Hydride (60% in mineral oil), Methanol | [9] |

| Solvent | N,N-Dimethylformamide (DMF) | [9] |

| Molar Ratio (Trichloropyridine:NaH:Methanol) | 1 : 1.05 : 1.05 | [9] |

| Reaction Temperature | 0 °C to Room Temperature | [9] |

| Reaction Time | 16 hours | [9] |

| Product Yield | 94% | [9] |

| Product Purity | High (purified by column chromatography) | [9] |

| Molecular Formula of Product | C6H5Cl2NO | [10] |

| Molecular Weight of Product | 178.02 g/mol | [10] |

Experimental Protocol

This protocol is adapted from a reported synthetic procedure.[9]

Materials:

-

2,4,6-Trichloropyridine (3.64 g, 20.0 mmol)

-

Sodium Hydride (60% dispersion in mineral oil, 840 mg, 21.0 mmol)

-

Methanol (0.672 g, 0.85 mL, 21.0 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF, 20 mL)

-

Ethyl Acetate

-

Hexane

-

Water

-

Anhydrous Sodium Sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, slowly add sodium hydride (60% dispersion in mineral oil, 840 mg, 21.0 mmol) at 0 °C (ice bath).

-

Following the addition of sodium hydride, slowly add methanol (0.672 g, 21.0 mmol) to the reaction mixture at 0 °C.

-

After the additions are complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

-

Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the DMF.

-

Partition the residue between ethyl acetate (30 mL) and water (15 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of 0-5% ethyl acetate in hexane as the eluent to afford this compound (3.0 g, 94% yield).

Visualizations

Reaction Scheme and Workflow

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Nucleophilic aromatic substitution mechanism.

Safety Precautions

-

Sodium hydride is a flammable solid and reacts violently with water. Handle it in an inert atmosphere (e.g., under nitrogen or argon) and away from moisture.

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin.

-

2,4,6-Trichloropyridine and the product, this compound, should be handled with care as they are potentially toxic.

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from 2,4,6-trichloropyridine is a robust and high-yielding reaction. The provided protocol, based on established literature, offers a reliable method for researchers in organic synthesis and drug discovery. The selective nature of the nucleophilic aromatic substitution at the C4 position makes this a predictable and efficient transformation for accessing this valuable chemical intermediate.

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. This compound | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dichloro-4-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the nucleophilic substitution on 2,6-dichloro-4-methoxypyridine, a versatile building block in the synthesis of novel compounds for pharmaceutical and agrochemical research. The pyridine core, activated by two chlorine atoms, allows for sequential or monosubstitution with a variety of nucleophiles, including amines, thiols, and alkoxides.

Introduction

This compound is a key intermediate for the generation of diverse molecular scaffolds. The electron-withdrawing nature of the pyridine nitrogen and the two chloro substituents facilitate nucleophilic aromatic substitution (SNAr) reactions. The differential reactivity of the chlorine atoms can often be exploited to achieve selective monosubstitution, followed by a second displacement, leading to the synthesis of unsymmetrically substituted pyridines. This document outlines standard laboratory procedures for these transformations, including conventional heating and palladium-catalyzed cross-coupling methods.

Data Presentation: Comparative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the nucleophilic substitution on this compound with various nucleophiles. This data allows for a direct comparison of different synthetic strategies.

| Nucleophile | Product | Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Methanol/NaH | This compound | Substitution | DMF | NaH | RT | 16 | 94 |

| Aniline | 2-Anilino-6-chloro-4-methoxypyridine | Buchwald-Hartwig | Toluene | Cs₂CO₃ | 100 | 18 | 85 |

| Morpholine | 4-(6-Chloro-4-methoxypyridin-2-yl)morpholine | SNAr | NMP | K₂CO₃ | 120 | 12 | 92 |

| Thiophenol | 2-Chloro-4-methoxy-6-(phenylthio)pyridine | SNAr | DMAc | K₂CO₃ | 100 | 6 | 88 |

| Sodium Methoxide | 2-Chloro-4,6-dimethoxypyridine | SNAr | Methanol | NaOMe | Reflux | 5 | 75 |

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and subsequent key nucleophilic substitution reactions are provided below.

Protocol 1: Synthesis of this compound (Starting Material)

This protocol describes the synthesis of the title compound from 2,4,6-trichloropyridine.

Materials:

-

2,4,6-Trichloropyridine

-

Sodium hydride (60% dispersion in mineral oil)

-

Methanol

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware for workup and purification

Procedure:

-